2-Benzyl-4-chlorophenol is used in formulating disinfectant and sanitizer products . It’s a biocide that helps to cleanse the skin or prevent odor by destroying or inhibiting the growth of microorganisms .
This compound is also used in soaps . It provides antimicrobial properties that help to keep the soap free from bacteria and other harmful microorganisms .
2-Benzyl-4-chlorophenol is used in anionic detergents . Its antimicrobial properties help to maintain the quality of the detergents by preventing the growth of bacteria and fungi .
This compound is used in cosmetics . It acts as a preservative that prevents or retards bacterial growth, thus protecting cosmetics from spoilage .
2-Benzyl-4-chlorophenol is used in aerosol spray products . It provides antimicrobial properties that help to maintain the quality of the aerosol products .
This compound is a useful biochemical for proteomics research . .
2-Benzyl-4-chlorophenol is used as an organic building block in chemical synthesis . It’s a starting material for making other compounds in various chemical reactions .
The compound 4-chlorophenol, which can be converted to 2-Benzyl-4-chlorophenol, is used as a germicide . It’s effective in controlling bacteria, fungi, insects, and weeds .
Tetrachlorophenol, which can be derived from 2-Benzyl-4-chlorophenol, is used as an insecticide and a bactericide . It’s also used as a preservative for latex, wood, and leather .
Pentachlorophenol (PCP), another derivative of 2-Benzyl-4-chlorophenol, is used as a disinfectant and a fungicide . It’s an extremely effective preservative for wood .
The compound is used as an antimicrobial agent in various products. It’s effective in controlling bacteria, fungi, insects, and weeds .
2-Benzyl-4-chlorophenol is an organic compound with the molecular formula C₁₃H₁₁ClO and a molecular weight of approximately 218.68 g/mol. It features a chlorophenol structure substituted with a benzyl group at the second position. The compound is classified under various hazard categories, including skin and eye irritation, skin sensitization, reproductive toxicity, and potential carcinogenic effects .
The chemical behavior of 2-benzyl-4-chlorophenol includes:
2-Benzyl-4-chlorophenol exhibits various biological activities:
Several methods exist for synthesizing 2-benzyl-4-chlorophenol:
Research on interaction studies indicates that 2-benzyl-4-chlorophenol can interact with various biological systems:
Several compounds share structural similarities with 2-benzyl-4-chlorophenol. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
4-Chlorophenol | C₆H₅ClO | Commonly used as an antiseptic; less toxic. |
Benzyl phenol | C₇H₈O | Used as a precursor for various chemicals; less hazardous. |
Chlorophene | C₉H₉ClO | Similar antimicrobial properties; used in personal care products. |
2-Hydroxybenzyl alcohol | C₈H₁₀O₂ | Exhibits antioxidant properties; less toxic. |
What sets 2-benzyl-4-chlorophenol apart from these similar compounds is its specific combination of antimicrobial properties and its potential toxicity profile, making it particularly useful in laboratory settings but also necessitating careful handling due to its hazardous nature .
Corrosive;Irritant;Health Hazard;Environmental Hazard